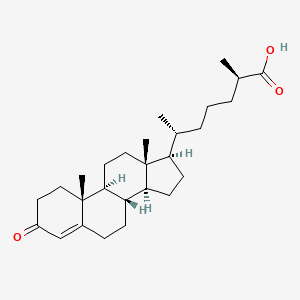

![molecular formula C10H7N5S B1461080 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol CAS No. 13925-53-6](/img/structure/B1461080.png)

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol

Overview

Description

Scientific Research Applications

Antibacterial Activity

Research has highlighted the potential of 1,2,3-triazole and 1,2,4-triazole-containing hybrids in combating antibiotic-resistant strains of Staphylococcus aureus. These compounds, including triazole hybrids, have shown to inhibit critical bacterial proteins such as DNA gyrase and topoisomerase IV, showcasing broad-spectrum antibacterial activity against drug-resistant organisms (Li & Zhang, 2021).

Optical Sensing and Biological Applications

Pyrimidine derivatives are utilized in the synthesis of optical sensors due to their significant biological and medicinal applications. These compounds form coordination and hydrogen bonds, making them suitable for use as sensing probes. Their wide-ranging applicability includes biological sensing and environmental monitoring (Jindal & Kaur, 2021).

Reactivity and Biological Activity of Triazole Derivatives

1,2,4-Triazole-3-thione derivatives exhibit notable antioxidant and antiradical activity, impacting the overall condition and biochemical processes in patients exposed to high radiation doses. These compounds, compared to biogenic amino acids like cysteine, show new possibilities for chemical transformations and pharmacological activities (Kaplaushenko, 2019).

Pharmacological Potential of Triazole Derivatives

Triazole derivatives, including novel 1H-1,2,3-, and 1H-1,2,4-triazole compounds, have been explored for their diverse biological activities. Their structural variations allow for the development of new drugs targeting inflammatory diseases, microbial infections, and even neglected diseases, highlighting the importance of finding efficient synthetic methods that consider green chemistry principles (Ferreira et al., 2013).

Synthesis and Application of Pyrimidine Derivatives

The synthesis of pyrimido[4,5-b]quinolines and their thio analogues from barbituric acid derivatives illustrates the versatility of pyrimidine scaffolds in creating biologically active molecules. These compounds, with confirmed structures through spectral and analytical data, underscore the ongoing interest in pyrimidine derivatives for various scientific and medicinal applications (Nandha kumar et al., 2001).

Future Directions

The future directions for research on 3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol could include further exploration of its synthesis, detailed structural analysis, investigation of its chemical reactivity, elucidation of its mechanism of action, comprehensive analysis of its physical and chemical properties, and evaluation of its safety and hazards. Additionally, its potential applications in various fields such as medicinal chemistry could be explored .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neural signaling, and hormone regulation.

Mode of Action

It’s known that similar compounds can interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .

Action Environment

Similar compounds have been studied under various conditions, and their activity can be influenced by factors such as temperature .

Biochemical Analysis

Biochemical Properties

3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are critical regulators of cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby modulating downstream signaling events. For instance, this compound can bind to the active site of kinases, leading to the inhibition of their catalytic activity and subsequent alteration of cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis. By altering the activity of key proteins within this pathway, this compound can induce changes in gene expression profiles and metabolic fluxes, ultimately impacting cellular behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and receptors. For example, it can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can exert sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that may retain or alter its biological activity. The involvement of cytochrome P450 enzymes in the metabolism of this compound has been particularly noted, affecting its metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes by specific transporters, influencing its localization and accumulation within different cellular compartments. Additionally, binding proteins can facilitate the intracellular distribution of this compound, affecting its bioavailability and functional activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .

properties

IUPAC Name |

3-phenyl-4H-triazolo[4,5-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5S/c16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFNVVUNRUOGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640630 | |

| Record name | 3-Phenyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13925-53-6 | |

| Record name | 3-Phenyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B1460999.png)

![1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1461005.png)

![4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1461009.png)

![1-(4-fluorophenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1461015.png)

![Methyl 3-(2-[(2-thienylcarbonyl)amino]-1,3-thiazol-4-YL)propanoate](/img/structure/B1461017.png)